molecular formula C13H7NO5S B11586574 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Cat. No.: B11586574
M. Wt: 289.26 g/mol
InChI Key: PKCIITVQCFGKJK-UHFFFAOYSA-N
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Description

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: is a heterocyclic compound that features a benzoxathiol ring system with a hydroxyl group at position 5 and a nitrophenyl group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylthiourea with salicylic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at position 5 can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group at position 7 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. For instance, the compound may inhibit enzymes by binding to their active sites or interfere with cellular processes by generating reactive oxygen species through redox reactions.

Comparison with Similar Compounds

    5-Hydroxy-7-(2-aminophenyl)-1,3-benzoxathiol-2-one: Similar structure but with an amino group instead of a nitro group.

    5-Hydroxy-7-(2-chlorophenyl)-1,3-benzoxathiol-2-one: Similar structure but with a chloro group instead of a nitro group.

    5-Hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: The presence of the nitro group at position 7 in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C13H7NO5S

Molecular Weight

289.26 g/mol

IUPAC Name

5-hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

InChI

InChI=1S/C13H7NO5S/c15-7-5-9(12-11(6-7)20-13(16)19-12)8-3-1-2-4-10(8)14(17)18/h1-6,15H

InChI Key

PKCIITVQCFGKJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-]

Origin of Product

United States

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